2-Allyl-4,6-dibenzoylresorcinol 2-Allyl-4,6-dibenzoylresorcinol
Brand Name: Vulcanchem
CAS No.: 102593-74-8
VCID: VC20742161
InChI: InChI=1S/C23H18O4/c1-2-9-17-22(26)18(20(24)15-10-5-3-6-11-15)14-19(23(17)27)21(25)16-12-7-4-8-13-16/h2-8,10-14,26-27H,1,9H2
SMILES: C=CCC1=C(C(=CC(=C1O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)O
Molecular Formula: C23H18O4
Molecular Weight: 358.4 g/mol

2-Allyl-4,6-dibenzoylresorcinol

CAS No.: 102593-74-8

Cat. No.: VC20742161

Molecular Formula: C23H18O4

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

2-Allyl-4,6-dibenzoylresorcinol - 102593-74-8

CAS No. 102593-74-8
Molecular Formula C23H18O4
Molecular Weight 358.4 g/mol
IUPAC Name (5-benzoyl-2,4-dihydroxy-3-prop-2-enylphenyl)-phenylmethanone
Standard InChI InChI=1S/C23H18O4/c1-2-9-17-22(26)18(20(24)15-10-5-3-6-11-15)14-19(23(17)27)21(25)16-12-7-4-8-13-16/h2-8,10-14,26-27H,1,9H2
Standard InChI Key FSYGSBMXRNPJAD-UHFFFAOYSA-N
SMILES C=CCC1=C(C(=CC(=C1O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)O
Canonical SMILES C=CCC1=C(C(=CC(=C1O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)O

Chemical Identity and Structure

2-Allyl-4,6-dibenzoylresorcinol possesses a well-defined chemical identity characterized by specific structural and molecular parameters. The compound is formally identified by its CAS Registry Number 102593-74-8, which serves as its unique identifier in chemical databases and literature . Its molecular formula is C23H18O4, corresponding to a molecular weight of 358.39 g/mol . This formula reflects the carbon-rich structure featuring multiple aromatic rings combined with oxygen-containing functional groups.

The structure consists of a central resorcinol core (a 1,3-dihydroxybenzene) substituted with two benzoyl groups at positions 4 and 6, while an allyl group (CH2=CH-CH2-) occupies position 2. The official chemical name according to IUPAC nomenclature can be represented as (5-Allyl-4,6-dihydroxy-1,3-phenylene)bis(phenylmethanone), though several synonyms are also used in the literature and commercial contexts . These include "(5-benzoyl-2,4-dihydroxy-3-prop-2-enylphenyl)-phenylmethanone" and "Methanone, 1,1′-(4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene)bis(1-phenyl-" . The compound's structure features multiple reactive sites including hydroxyl groups, carbonyl functionalities, and an alkene bond in the allyl substituent, potentially enabling various chemical transformations.

Structural Features and Identification

The compound features a characteristic molecular structure with several key functional groups that define its chemical behavior. The two hydroxyl groups from the resorcinol core provide acidic sites capable of hydrogen bonding and potential reaction with nucleophiles . The two benzoyl groups introduce carbonyl functionalities that can participate in various reactions typical of ketones. Meanwhile, the allyl substituent contains a carbon-carbon double bond that may undergo addition reactions or serve as a site for further functionalization .

This combination of functional groups creates a molecule with multiple reactive centers and distinctive physical-chemical properties. For identification purposes, the compound is registered in various chemical databases including the EPA Substance Registry System under the name "Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl-" . It also carries the MDL number MFCD02094038 and a BRN of 2168154, which serve as additional identifiers in specialized chemical databases .

Physical and Chemical Properties

2-Allyl-4,6-dibenzoylresorcinol exhibits distinct physical and chemical properties that are important for its handling, storage, and potential applications. The compound presents as a solid at room temperature with a melting point range of 158-163°C, indicating its relatively high thermal stability . Different sources report varying boiling points, with one listing 158°C at 20mm Hg pressure, while another estimates 579.7±45.0°C at standard atmospheric pressure (760 mmHg) . This discrepancy likely reflects the different pressure conditions under which the measurements were taken, with the lower pressure resulting in a lower boiling temperature.

The density of 2-Allyl-4,6-dibenzoylresorcinol is reported to be approximately 1.2-1.25 g/cm³ (predicted value), which is typical for organic compounds containing aromatic rings and oxygen-containing functional groups . The flash point is estimated at 318.4±25.2°C, suggesting low flammability risk under normal handling conditions . These physical parameters collectively indicate a stable compound that can be stored and handled under standard laboratory conditions without exceptional precautions related to thermal instability.

Detailed Physical Properties

The compound's physical properties can be summarized in the following table:

PropertyValueSource
Melting Point158-163°C
Boiling Point158°C at 20mm Hg / 579.7±45.0°C at 760 mmHg
Density1.249±0.06 g/cm³ (predicted)
Flash Point318.4±25.2°C
Index of Refraction1.641
Vapor Pressure0.0±1.7 mmHg at 25°C

These physical properties provide important information for handling and processing this compound in laboratory or industrial settings. The relatively high melting and boiling points suggest strong intermolecular forces, likely including hydrogen bonding due to the presence of hydroxyl groups in the structure . The low vapor pressure indicates minimal evaporation at room temperature, which is advantageous for storage stability but may impact certain applications requiring volatility .

Chemical Properties and Reactivity

From a chemical perspective, 2-Allyl-4,6-dibenzoylresorcinol possesses several reactive functional groups that define its behavior in chemical reactions. The compound has a predicted pKa value of 5.93±0.50, indicating moderate acidity of the hydroxyl groups . This acidity is enhanced by the electron-withdrawing effect of the benzoyl groups, making the hydroxyl protons more labile than in simple phenols. The calculated LogP value of 6.88 suggests high lipophilicity and likely poor water solubility , which would influence its behavior in biological systems and extraction processes.

The polar surface area (PSA) is reported as 74.60000, reflecting the contribution of the four oxygen atoms to the compound's polarity . This moderate polarity, combined with the predominantly hydrophobic structure, suggests potential applications where balanced lipophilic/hydrophilic character is required. The exact mass of the compound is 358.120514, which would be useful for its identification using mass spectrometry techniques . The multiple functional groups present in the molecule (hydroxyl, carbonyl, alkene) offer various sites for chemical reactions, potentially enabling the compound to serve as a versatile building block in organic synthesis.

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358.3859 g/mol